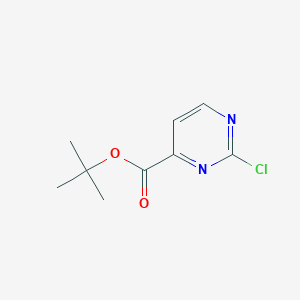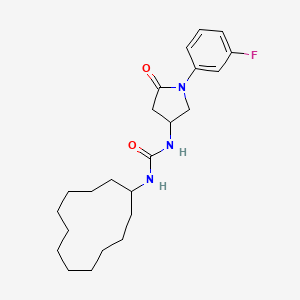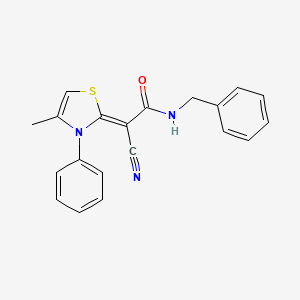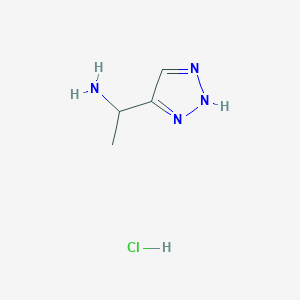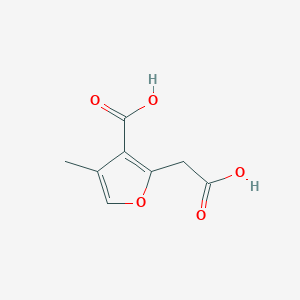
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid, also known as CMF, is a carboxylic acid derivative of furan. It is a white crystalline solid with a molecular weight of 170.12 g/mol. CMF is widely used in organic chemistry, biochemistry, and pharmacology due to its unique structure and properties. CMF has been used for a variety of applications, ranging from synthesis of pharmaceuticals to the development of new materials.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- C-C Bond Cleavage and Activation : The study by Xin et al. (2020) discusses the chemoselective and enantioselective reactions facilitated by post-transformable carboxylic acid equivalents, such as 2-acylimidazoles, highlighting the importance of C-C bond cleavage under neutral conditions without additional reagents or catalysts (Xin et al., 2020).
- Biomass-Derived Solvents : Pace et al. (2012) describe 2-Methyl-tetrahydrofuran (2-MeTHF) as a promising, environmentally friendly solvent derived from renewable resources, such as furfural or levulinic acid, showcasing the application of biomass-derived chemicals in organic synthesis (Pace et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, demonstrating their efficiency in protecting mild steel surfaces, which underscores the significance of carboxylic acid derivatives in material preservation (Srivastava et al., 2017).
Biochemistry and Molecular Biology
- Protein Modification : The reversible carboxymethylation of proteins, as discussed by Dixon and Perham (1968), plays a critical role in the regulation of protein function and activity, highlighting the utility of carboxylic acid derivatives in biochemistry (Dixon & Perham, 1968).
- Enzyme Inhibition : Carling et al. (1992) explored the synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to act as antagonists of the glycine site on the NMDA receptor, demonstrating the potential of carboxylic acid derivatives in modulating neurotransmitter activity (Carling et al., 1992).
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-4-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRXGHXENVTYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

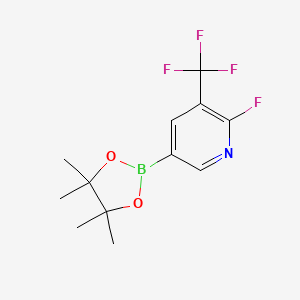

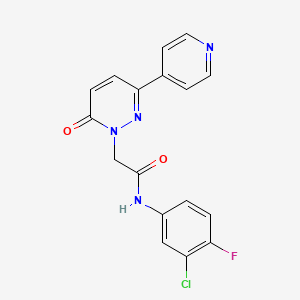
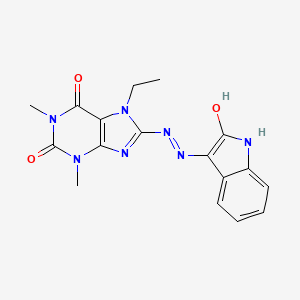
![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
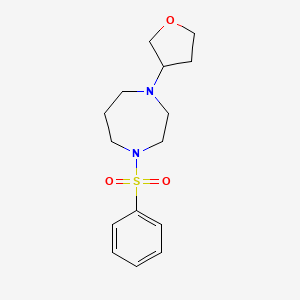
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2965356.png)
![6-phenyl-2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2965358.png)
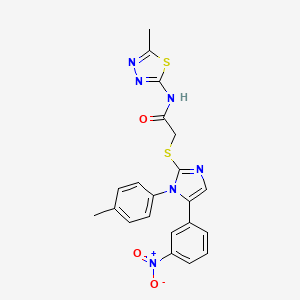
![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2965363.png)
